molecular formula C19H16N4O2S B2940786 N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-10-3

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2940786
CAS No.: 671199-10-3
M. Wt: 364.42
InChI Key: ZARQIIIDCDONJA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinoline core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloquinoline core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoline core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
  • **N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethanamide
  • **N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propionamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its triazoloquinoline core and sulfanyl group contribute to its high reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-22-21-17-11-6-13-4-2-3-5-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARQIIIDCDONJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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